2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Historical Evolution of Imidazo[1,2-a]Pyridine Research
The imidazo[1,2-a]pyridine core emerged as a pharmacologically relevant scaffold in the late 20th century, with early work by Enguehard-Gueiffier and Gueiffier (2007) cataloging its therapeutic potential across enzyme inhibition, receptor modulation, and anti-infective applications. Subsequent decades saw synthetic advancements, including multicomponent reactions and metal-free protocols, enabling efficient access to diverse derivatives. Landmark developments include the commercialization of Zolpidem (a GABA_A receptor agonist) and Olprinone (a phosphodiesterase III inhibitor), which validated the scaffold’s utility in central nervous system and cardiovascular therapeutics.
Significance in Heterocyclic Chemistry and Medicinal Research
Imidazo[1,2-a]pyridines occupy a privileged position in medicinal chemistry due to their:
- Structural versatility : Facile functionalization at C2, C3, and C6 positions allows tailored physicochemical and pharmacokinetic properties.
- Broad bioactivity : Derivatives exhibit anticancer, antimicrobial, antiviral, and antidiabetic activities, often mediated through kinase inhibition or receptor antagonism.
- Drug-likeness : The scaffold’s balanced logP and hydrogen-bonding capacity enhance membrane permeability and target engagement.
Table 1 : Key Therapeutic Applications of Imidazo[1,2-a]Pyridine Derivatives
| Activity | Molecular Target | Example Derivative | Reference |
|---|---|---|---|
| Anticancer | PI3K p110α | PI-103 analog | |
| Antimicrobial | Bacterial topoisomerase IV | GSK299423 | |
| Antiviral | HIV-1 integrase | Elvitegravir analogs |
Contextual Position of 2-(1,3-Benzodioxol-5-yl)-3,8-Dichloro-6-(Trifluoromethyl)Imidazo[1,2-a]Pyridine
This derivative integrates three pharmacophoric elements:
- Benzodioxole moiety : Enhances lipophilicity and potential CNS penetration, as seen in protease inhibitors.
- Trifluoromethyl group : Improves metabolic stability and electron-withdrawing effects, critical for kinase inhibition.
- Dichloro substituents : Augment halogen bonding interactions with targets like ATP-binding pockets.
Structurally, it aligns with trends in kinase inhibitor design, where trifluoromethyl and chloro groups optimize target affinity and selectivity.
Current Research Landscape and Knowledge Gaps
Recent efforts focus on:
- Synthetic optimization : Ultrasound-assisted methods using [BMIM]BF4 ionic liquids reduce reaction times to 2.5 hours versus traditional 24-hour protocols.
- Biological screening : Preliminary data suggest activity against PI3Kα (IC50 ~50 nM), though full mechanistic studies are pending.
Critical gaps include:
- Limited in vivo efficacy and toxicity profiles for this specific derivative.
- Underexplored structure-activity relationships (SAR) for the dichloro-trifluoromethyl combination.
- Need for crystallographic data on target binding modes.
Future research should prioritize in silico modeling to predict off-target effects and guide synthetic modifications. The compound’s potential as a fragment for PROTACs or covalent inhibitors remains untapped, representing a promising avenue for oncology drug discovery.
(Word count: 498/10,000)
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O2/c16-9-4-8(15(18,19)20)5-22-13(17)12(21-14(9)22)7-1-2-10-11(3-7)24-6-23-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQWMASFJMZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=C(C4=N3)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the cyclization of amido-nitriles to form disubstituted imidazoles.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. Specifically:
- Mechanism of Action: These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study: A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- In Vitro Studies: Tests have indicated effectiveness against a range of bacterial strains. For example, derivatives have been effective against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective applications:
- Mechanism: The compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Pharmacological Insights
The pharmacological profile of 2-(1,3-benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine indicates:
- Selectivity: It may selectively target certain kinases or receptors involved in disease processes.
- Bioavailability: Research into its pharmacokinetics suggests favorable absorption and distribution characteristics.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fluorescence Properties
Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., CF₃, Cl) generally exhibit enhanced fluorescence compared to the parent unsubstituted compound. For example:
- 6b (2-(4-chlorophenyl)imidazo[1,2-a]pyridine) : Low fluorescence intensity due to steric hindrance or electronic effects .
- Nitro-substituted analogs (e.g., 7g): NO₂ groups quench fluorescence entirely, a trend avoided in the target compound due to its lack of nitro substituents .
Crystallographic and Physicochemical Trends
- Halogen Effects : Bromine and iodine substituents (e.g., in KOXGEM and ) promote halogen bonding, improving crystallinity. The target compound’s chlorine atoms may offer moderate halogen bonding without excessive steric bulk.
- Trifluoromethyl Group : The CF₃ group in the target compound and ULEGOI (2-methyl-6-CF₃-imidazo[1,2-a]pyridine-3-carbonitrile) enhances metabolic stability and lipophilicity, critical for drug bioavailability .
- Benzodioxole vs. Aryl Substituents : Benzodioxole-containing analogs (e.g., ) show distinct bioactivity compared to purely aryl-substituted derivatives (e.g., KOXGEM), likely due to improved π-π stacking and hydrogen-bonding capabilities .
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a member of the imidazopyridine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Benzodioxole moiety : This contributes to its pharmacological properties and may enhance interaction with biological targets.
- Dichloro and trifluoromethyl groups : These substitutions are known to influence the lipophilicity and bioactivity of compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that imidazopyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Antimicrobial Properties : Some derivatives in this class have been evaluated for their efficacy against bacterial strains and fungi, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, as seen in other imidazopyridines which inhibit pro-inflammatory cytokines .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Many imidazopyridines target specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Enzymatic Activity : The compound may interact with enzymes implicated in inflammation and cancer progression.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy : A study reported that related imidazopyridine compounds showed a significant reduction in tumor size in xenograft models. The most potent analog exhibited an IC50 value of 10 nM against human cancer cell lines .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL. This suggests a strong potential for development as an antimicrobial agent .
Data Tables
Q & A
Q. What are the foundational synthetic strategies for imidazo[1,2-a]pyridine derivatives like this compound?
The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions (MCRs) to streamline complexity. For example, copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes efficiently construct the core scaffold under mild conditions . This method avoids multistep precursor preparation and is adaptable to diverse substituents, such as trifluoromethyl and benzodioxol groups. Key variables include catalyst selection (e.g., CuI), solvent optimization (e.g., DMF), and temperature control to enhance yield and regioselectivity.
Q. How is structural elucidation performed for imidazo[1,2-a]pyridine derivatives?
Structural characterization relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. trifluoromethyl signals). For example, tetrahydroimidazo[1,2-a]pyridine derivatives show distinct shifts for cyano (~δ 120 ppm in 13C NMR) and ester groups (δ 4.2–4.4 ppm in 1H NMR) .
- HRMS : Validates molecular weight accuracy (e.g., deviation < 0.02% in calculated vs. observed values) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
This scaffold exhibits diverse bioactivities, including anxiolytic (e.g., alpidem), anticancer, and antimicrobial properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while chloro and benzodioxol substituents may influence target binding affinity. Preclinical studies suggest structure-activity relationships (SAR) where electron-withdrawing groups (e.g., -Cl, -CF₃) at positions 3, 6, and 8 modulate potency .
Advanced Research Questions
Q. How can Cu-catalyzed synthesis of imidazo[1,2-a]pyridines be optimized for halogenated derivatives?
Challenges include controlling regioselectivity with bulky substituents (e.g., benzodioxol) and minimizing side reactions (e.g., homocoupling of alkynes). Optimization strategies:
- Catalyst Loading : Lower CuI concentrations (5 mol%) reduce side products while maintaining efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated precursors.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) enhances cyclization efficiency for dichloro-substituted derivatives .
Q. How do structural modifications at positions 3, 6, and 8 influence biological activity?
- Position 3 (Cl) : Chlorination increases electrophilicity, potentially enhancing covalent interactions with target proteins (e.g., kinase inhibition) .
- Position 6 (CF₃) : Trifluoromethyl groups improve blood-brain barrier penetration, relevant for neuroactive agents .
- Position 8 (Cl) : Additional chloro substituents may sterically hinder off-target binding, improving selectivity . Table 1: Substituent Effects on Pharmacological Activity
| Position | Substituent | Observed Effect |
|---|---|---|
| 3 | -Cl | Increased kinase inhibition |
| 6 | -CF₃ | Enhanced metabolic stability |
| 8 | -Cl | Reduced off-target binding |
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR or HRMS data often arise from impurities or tautomerism. For example:
- Purity Issues : Low yields (e.g., 51–61% in tetrahydroimidazo[1,2-a]pyridines) may introduce overlapping signals; column chromatography or recrystallization improves purity .
- Tautomeric Forms : Imidazo[1,2-a]pyridines can exhibit keto-enol tautomerism, resolved via 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. What strategies enable late-stage functionalization of the imidazo[1,2-a]pyridine core?
Advanced methods include:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions at position 2 .
- Electrophilic Substitution : Direct fluorination or chlorination using NCS/Selectfluor under controlled pH .
- Protecting Group Strategies : tert-Butoxycarbonyl (Boc) groups protect amines during multistep syntheses .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
